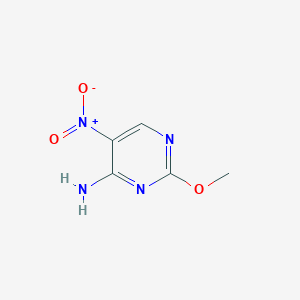

2-Methoxy-5-nitropyrimidin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-5-nitropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-12-5-7-2-3(9(10)11)4(6)8-5/h2H,1H3,(H2,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTYPCKIDOSPATQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390925 | |

| Record name | 2-Methoxy-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304646-29-5 | |

| Record name | 2-Methoxy-5-nitropyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methoxy-5-nitropyrimidin-4-amine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyrimidines

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases and a wide array of pharmaceuticals. The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity. 2-Methoxy-5-nitropyrimidin-4-amine is a unique derivative, incorporating a methoxy, a nitro, and an amino group. This combination of electron-donating and electron-withdrawing groups on the pyrimidine core makes it a highly versatile and valuable building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, a plausible synthetic route, its predicted properties, and its potential applications in modern drug discovery.

Part 1: Chemical Structure and Properties

Chemical Structure

This compound possesses a pyrimidine ring substituted with a methoxy group at the C2 position, an amino group at the C4 position, and a nitro group at the C5 position.

Caption: Chemical structure of this compound.

Physicochemical and Predicted Spectroscopic Properties

A summary of the key physicochemical and predicted spectroscopic properties of this compound is presented in the table below. These values are calculated based on its chemical structure and by analogy to similar compounds.

| Property | Value |

| Molecular Formula | C₅H₆N₄O₃ |

| Molecular Weight | 170.13 g/mol |

| Appearance | Predicted to be a yellow to orange solid |

| Melting Point | Predicted to be in the range of 150-200 °C |

| Boiling Point | Decomposes before boiling |

| Solubility | Predicted to be soluble in DMSO, DMF, and hot alcohols |

| Predicted ¹H NMR | δ (ppm): ~3.9 (s, 3H, OCH₃), ~7.5-8.5 (br s, 2H, NH₂), ~9.0 (s, 1H, Ar-H) |

| Predicted ¹³C NMR | δ (ppm): ~55 (OCH₃), ~110-120 (C5), ~150-160 (C4, C6), ~165-170 (C2) |

| Predicted IR (cm⁻¹) | ~3400-3200 (N-H stretch), ~1580-1500 (NO₂ stretch), ~1250 (C-O stretch) |

| Predicted MS (m/z) | 170 [M]⁺ |

Part 2: Synthesis of this compound

Proposed Synthetic Pathway

The proposed two-step synthesis involves a regioselective methoxylation followed by amination. The strong electron-withdrawing effect of the nitro group at the 5-position activates the chlorine atoms at the 2- and 4-positions for nucleophilic attack.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-2-methoxy-5-nitropyrimidine

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,4-dichloro-5-nitropyrimidine (1 equivalent) in anhydrous methanol.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Prepare a solution of sodium methoxide (1 equivalent) in anhydrous methanol and add it dropwise to the cooled solution of the starting material over 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Quench the reaction by adding water. Extract the product with a suitable organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: In a sealed tube or a pressure vessel, dissolve the 4-chloro-2-methoxy-5-nitropyrimidine (1 equivalent) obtained from the previous step in a suitable solvent such as ethanol or isopropanol.

-

Reagent Addition: Add a solution of ammonia in the chosen solvent (e.g., a 7N solution of ammonia in methanol, in excess).

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.

-

Work-up and Purification: After cooling to room temperature, the product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the final product, this compound.

Part 3: Applications in Research and Drug Development

The unique arrangement of functional groups in this compound makes it a highly attractive scaffold for the synthesis of more complex molecules with potential therapeutic applications.

Intermediate for Kinase Inhibitors

Substituted aminopyrimidines are a well-known class of hinge-binding motifs in kinase inhibitors. The amino group at the C4 position can form crucial hydrogen bonds with the kinase hinge region, while the rest of the molecule can be elaborated to occupy the ATP-binding pocket. The nitro group can be reduced to an amine, providing a handle for further functionalization to improve potency and selectivity.

Scaffold for Bioactive Compounds

The presence of three distinct functional groups allows for selective chemical modifications at different positions of the pyrimidine ring. This versatility enables the generation of diverse libraries of compounds for screening against various biological targets. For instance, the methoxy group can be a site for demethylation to a hydroxyl group, which can then be further derivatized.

Building Block in Agrochemicals

Pyrimidine derivatives are also prevalent in the agrochemical industry as herbicides, fungicides, and insecticides. The specific substitution pattern of this compound could be explored for the development of new agrochemicals with improved efficacy and environmental profiles.

Part 4: Safety and Handling

As a nitro-substituted aromatic amine, this compound should be handled with care, following standard laboratory safety procedures.

-

Hazard Identification: Based on data for similar compounds, it is likely to be harmful if swallowed, and may cause skin and eye irritation.[1][2][3] Nitroaromatic compounds can also be toxic.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4][5]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising and versatile chemical entity with significant potential in drug discovery and development. Its unique structural features and the possibility of a straightforward synthesis make it an attractive building block for the creation of novel kinase inhibitors and other bioactive molecules. While further experimental validation of its properties and reactivity is required, this in-depth guide provides a solid foundation for researchers and scientists interested in exploring the chemistry and applications of this intriguing molecule.

References

-

MDPI. (n.d.). 15N Chemical Shifts in Energetic Materials: CP/MAS and ab Initio Studies of Aminonitropyridines, Aminonitropyrimidines, and Their N-Oxides. Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Semantic Scholar. (2022). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as -Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved from [Link]

-

ACS Publications. (n.d.). Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 24. Pyrimidines. Part 86. Conversion of 5-nitropyrimidine into 2-substituted 5-nitropyrimidine and 2-amino-5-nitropyridines by amidines. Retrieved from [Link]

-

RSC Publishing. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Retrieved from [Link]

-

National Institutes of Health. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Retrieved from [Link]

-

RSC Publishing. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. Retrieved from [Link]

-

PubMed. (2015). One-Step Synthesis of 2-Chloropyrimidin-4-ol Derivatives: An Unusual Reactivity of Thiophosgene. Retrieved from [Link]

-

ResearchGate. (2025). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Retrieved from [Link]

-

ChemRxiv. (n.d.). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. Retrieved from [Link]

- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.

-

SpectraBase. (n.d.). 2-Amino-5-nitropyrimidine. Retrieved from [Link]

-

Asian Journal of Chemistry. (2014). An Efficient and Convenient Synthesis of 4,6-Dichloro-2-methyl-5-nitropyrimidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxypyrimidin-5-amine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of 2,4-dichloro-5-nitropyrimidine (1) with diethylamine (A) and triethylamine (B). Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-5-nitropyrimidine. Retrieved from [Link]

-

PubMed. (2015). Synthesis and Biological Activity Evaluation of Novel α-Amino Phosphonate Derivatives Containing a Pyrimidinyl Moiety as Potential Herbicidal Agents. Retrieved from [Link]

-

ARKAT USA. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Retrieved from [Link]

-

PubMed. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Retrieved from [Link]

-

National Library of Medicine. (n.d.). Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]

-

National Institutes of Health. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-nitropyridine. Retrieved from [Link]

-

National Institutes of Health. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Retrieved from [Link]

-

Thieme Chemistry. (2019). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Retrieved from [Link]

- Google Patents. (n.d.). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

Sources

An In-depth Technical Guide to 2-Methoxy-5-nitropyrimidin-4-amine

Abstract

2-Methoxy-5-nitropyrimidin-4-amine is a substituted pyrimidine derivative with potential applications in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its chemical identity, and based on the analysis of related structures, explores its putative synthesis, physicochemical properties, and potential biological significance. The pyrimidine core is a prevalent scaffold in numerous therapeutic agents, suggesting that this compound could serve as a valuable building block for the synthesis of novel bioactive molecules. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering a foundational understanding and a framework for future investigation of this compound.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic aromatic compound. The structure is characterized by a pyrimidine ring substituted with a methoxy group at the 2-position, a nitro group at the 5-position, and an amine group at the 4-position. These functional groups are expected to significantly influence the molecule's chemical reactivity and biological activity.

Table 1: Chemical Identifiers and Properties of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 304646-29-5 | [1] |

| Molecular Formula | C₅H₆N₄O₃ | [1] |

| Molecular Weight | 170.13 g/mol | [1] |

| Canonical SMILES | COC1=NC(=C(C=N1)N)[O-] | - |

Note: Predicted physicochemical properties such as melting point, boiling point, and solubility are not available in public databases and would require experimental determination.

Potential Synthesis Strategies

Hypothetical Synthetic Pathway

A logical approach would be the sequential introduction of the functional groups onto a pyrimidine core. This could involve the nitration of a 2-methoxy-4-aminopyrimidine precursor or the amination of a 4-chloro-2-methoxy-5-nitropyrimidine intermediate. The latter is a common strategy in pyrimidine chemistry, where the chloro group acts as a good leaving group for nucleophilic aromatic substitution.

Diagram 1: Hypothetical Retrosynthetic Analysis

Caption: A possible retrosynthetic route for this compound.

Proposed Experimental Protocol

This is a generalized, theoretical protocol and would require significant experimental optimization.

-

Nitration and Chlorination of a Pyrimidine Precursor: A suitable pyrimidine starting material, such as 2,4-dihydroxypyrimidine (uracil), could be subjected to nitration followed by chlorination using reagents like a mixture of nitric and sulfuric acids, and then phosphorus oxychloride, respectively, to yield 2,4-dichloro-5-nitropyrimidine.

-

Selective Methoxylation: The more reactive chlorine at the 2-position of 2,4-dichloro-5-nitropyrimidine could be selectively substituted with a methoxy group using sodium methoxide in methanol at controlled temperatures. This would yield 4-chloro-2-methoxy-5-nitropyrimidine.

-

Amination: The final step would involve the nucleophilic substitution of the remaining chlorine atom with an amino group. This could be achieved by reacting 4-chloro-2-methoxy-5-nitropyrimidine with ammonia in a suitable solvent, possibly under elevated temperature and pressure.

Self-Validation: Each step of the proposed synthesis would require rigorous purification and characterization of the intermediates and the final product. Techniques such as High-Performance Liquid Chromatography (HPLC) for purity assessment, and Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural confirmation would be essential.

Potential Applications in Drug Discovery

The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antivirals, anticancer drugs, and antibiotics.[2] The specific combination of substituents in this compound suggests several avenues for its potential application in drug discovery.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrimidine core that mimics the purine ring of ATP, enabling them to bind to the ATP-binding site of kinases. The functional groups on this compound could be further modified to create libraries of compounds for screening against various kinase targets.

-

Antimicrobial Agents: The nitro group is a known pharmacophore in some antimicrobial agents. Its presence, combined with the pyrimidine ring, suggests that this compound and its derivatives could be explored for antibacterial or antifungal activity.

-

Scaffold for Chemical Libraries: As a functionalized heterocyclic compound, this compound can serve as a versatile starting material for the synthesis of more complex molecules. The amino and nitro groups provide handles for a variety of chemical transformations, allowing for the generation of diverse chemical libraries for high-throughput screening.

Diagram 2: Drug Discovery Workflow

Caption: A generalized workflow for the utilization of the title compound in drug discovery.

Safety and Handling

While specific toxicity data for this compound is not available, it is prudent to handle this compound with the care afforded to all novel, uncharacterized chemicals. Nitroaromatic compounds can have potential toxicological concerns, and skin and eye irritation are possible. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Future Directions

The lack of extensive research on this compound presents a clear opportunity for further investigation. Key areas for future research include:

-

Development and Optimization of a Reliable Synthetic Route: A validated, high-yield synthesis is the first step toward enabling broader research on this compound.

-

Comprehensive Physicochemical Characterization: Experimental determination of properties such as melting point, solubility, and pKa is necessary.

-

Spectroscopic Analysis: Detailed NMR, IR, and MS analysis will provide a definitive structural characterization.

-

Exploration of Biological Activity: Screening against a panel of biological targets, such as kinases and microbial strains, could uncover potential therapeutic applications.

-

Computational Studies: In silico modeling of the compound's properties and its potential interactions with biological targets could guide experimental work.

References

-

ChemUniverse. This compound. [Link]

- Patel, K. D., et al. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotinonitriles.

- Drews, J. (2000). Drug discovery: a historical perspective. Science, 287(5460), 1960-1964.

Sources

An In-depth Technical Guide to 2-Methoxy-5-nitropyrimidin-4-amine (CAS No. 304646-29-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-nitropyrimidin-4-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its chemical structure, characterized by a pyrimidine core functionalized with a methoxy, a nitro, and an amine group, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for a variety of chemical modifications, enabling the exploration of structure-activity relationships in drug design programs. This guide provides a comprehensive overview of the synthesis, properties, applications, and safety considerations for this compound.

Molecular Structure and Identifiers

-

IUPAC Name: this compound

-

CAS Number: 304646-29-5

-

Molecular Formula: C₅H₆N₄O₃

-

Molecular Weight: 170.13 g/mol

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a multi-step process starting from readily available pyrimidine precursors. A plausible synthetic route involves the nitration of a corresponding 2-methoxypyrimidin-4-amine. The reaction mechanism is predicated on electrophilic aromatic substitution, where the pyrimidine ring, activated by the amino and methoxy groups, is susceptible to nitration at the C5 position. The electron-donating nature of the methoxy and amino groups directs the incoming nitro group to the C5 position.

Illustrative Synthetic Workflow

Caption: A potential synthetic route to this compound.

Detailed Experimental Protocol

A representative laboratory-scale synthesis is detailed below. The causality behind experimental choices lies in controlling reaction conditions to favor the desired product and minimize side reactions.

Step 1: Synthesis of 2-methoxy-4-chloro-5-nitropyrimidine

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-5-nitropyrimidine in anhydrous methanol.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium methoxide in methanol dropwise to the cooled solution while maintaining the temperature. The methoxide selectively displaces one of the chloro groups, typically the more reactive one at the 2-position.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification by column chromatography on silica gel provides pure 2-methoxy-4-chloro-5-nitropyrimidine.

Step 2: Synthesis of this compound

-

Dissolve the 2-methoxy-4-chloro-5-nitropyrimidine obtained from the previous step in a suitable solvent such as ethanol or isopropanol in a pressure vessel.

-

Cool the solution and bubble anhydrous ammonia gas through it, or add a solution of ammonia in the corresponding alcohol. The nucleophilic ammonia displaces the remaining chloro group at the 4-position.

-

Seal the vessel and heat the reaction mixture. The temperature and reaction time are critical parameters that need to be optimized.

-

After cooling, the reaction mixture is concentrated.

-

The resulting solid is triturated with water, filtered, and washed with cold water to remove any inorganic salts.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound as a solid.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Source |

| CAS Number | 304646-29-5 | - |

| Molecular Formula | C₅H₆N₄O₃ | - |

| Molecular Weight | 170.13 g/mol | - |

| Appearance | Solid | - |

| Purity | Typically >95% | [1] |

Applications in Drug Discovery and Development

The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Substituted pyrimidines, such as this compound, serve as key intermediates in the synthesis of compounds targeting a wide range of biological targets.

Role as a Synthetic Intermediate

The functional groups on this compound offer multiple avenues for further chemical modification:

-

The Amino Group: Can be acylated, alkylated, or used in coupling reactions to introduce various side chains.

-

The Nitro Group: Can be reduced to an amino group, which can then be further functionalized, for instance, through diazotization followed by substitution, or by forming amides or sulfonamides. This transformation is particularly useful for introducing diversity at the 5-position of the pyrimidine ring.

-

The Methoxy Group: Can potentially be cleaved to a hydroxyl group, or its presence can influence the electronic properties and conformation of the final molecule.

Potential Therapeutic Targets

Derivatives of this compound have been explored as potential inhibitors of various enzymes and receptors. For instance, the pyrimidine core is a common feature in many kinase inhibitors. The amino group at the 4-position can serve as a key hydrogen bond donor, interacting with the hinge region of the kinase active site.

Caption: A generalized workflow illustrating the use of this compound in drug discovery.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3]

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust or vapors.[2]

-

Handling: Avoid contact with skin and eyes.[2] Do not eat, drink, or smoke when handling this compound.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

-

First Aid:

-

In case of skin contact: Immediately wash with plenty of soap and water.[2]

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2]

-

If inhaled: Move the person into fresh air and keep at rest in a position comfortable for breathing.[2]

-

If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.[2]

-

Conclusion

This compound is a versatile and valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly in the area of kinase inhibition. Its well-defined structure and multiple points for chemical modification make it an attractive starting material for generating diverse chemical libraries for biological screening. A thorough understanding of its synthesis, properties, and safe handling procedures is essential for its effective utilization in research and drug development.

References

- Jubilant Ingrevia.

- Fisher Scientific.

- 3 - SAFETY D

- Fisher Scientific.

- PubChem. 2-Methoxy-5-nitropyrimidine | C5H5N3O3 | CID 352900.

- Sigma-Aldrich. 2-Methoxy-5-nitropyridine 97%.

- Hardy, A., et al. (2007). Structure-based design of 2-arylamino-4-cyclohexylmethoxy-5-nitroso-6-aminopyrimidine inhibitors of cyclin-dependent kinase 2. Organic & Biomolecular Chemistry, 5(10), 1577-1585.

- Google Patents.

- LookChem. Cas 53135-45-8, 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE.

- ResearchGate. Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides.

- Google Patents. EP1138675A2 - Process for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

- BenchChem. An In-depth Technical Guide on the Theoretical and Experimental Properties of 2-Amino-4-methoxy-5-nitrobenzonitrile.

- PubChem. 2-Methoxypyrimidin-5-amine | C5H7N3O | CID 352904.

- ChemicalBook. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis.

- Google Patents. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.

- Google Patents. US4115650A - Process for preparing 2,4-diamino-5-(substituted benzyl)-pyrimidines.

- Biotuva Life Sciences. This compound.

- Google Patents. CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.

- BenchChem. An In-depth Technical Guide to the Synthesis of 2-Amino-4-methoxy-5-nitrobenzonitrile.

- Rice University. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis.

- PubMed. Discovery and structure - activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists.

- BLD Pharm. 4-Methoxy-5-nitropyrimidin-2-amine.

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

Sources

An In-depth Technical Guide to 2-Methoxy-5-nitropyrimidin-4-amine: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-5-nitropyrimidin-4-amine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including anticancer and antimicrobial agents. The presence of a nitro group, a methoxy group, and an amine group on the pyrimidine ring of this particular molecule offers multiple points for chemical modification, making it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The electron-withdrawing nature of the nitro group influences the reactivity of the pyrimidine ring, a crucial aspect for synthetic chemists to consider. This guide provides a comprehensive overview of the known and predicted physicochemical properties, a plausible synthetic route, and detailed analytical protocols for the characterization of this compound.

Physicochemical Properties

Detailed experimental data for this compound is not extensively available in public literature. However, based on its structure and data from analogous compounds, we can infer a set of expected properties. Commercial suppliers indicate a purity of 95-97% for this compound.[1][2]

| Property | Value | Source |

| Molecular Formula | C5H6N4O3 | [1] |

| Molecular Weight | 170.13 g/mol | [2] |

| CAS Number | 304646-29-5 | [2] |

| Appearance | Expected to be a solid | Inferred |

| Melting Point | Not available (likely a solid at room temperature) | - |

| Boiling Point | Not available (likely decomposes at high temperatures) | - |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred from related structures |

Chemical Structure

The chemical structure of this compound is presented below.

Caption: Chemical structure of this compound.

Proposed Synthesis

A plausible synthetic route for this compound starts from a commercially available dichloropyrimidine. The synthesis involves a sequential nucleophilic aromatic substitution (SNAr) followed by nitration.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a proposed method based on established reactions for similar pyrimidine derivatives.[3][4][5]

Step 1: Synthesis of 4-Amino-2-chloropyrimidine

-

In a sealed reaction vessel, dissolve 2,4-dichloropyrimidine in a suitable solvent such as ethanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Bubble ammonia gas through the solution or add a solution of ammonia in the solvent dropwise while maintaining the temperature.

-

Allow the reaction to stir at room temperature for several hours until completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain 4-amino-2-chloropyrimidine.

Causality: The greater reactivity of the chlorine atom at the C4 position of the pyrimidine ring compared to the C2 position directs the regioselective mono-amination.

Step 2: Synthesis of 2-Methoxy-4-aminopyrimidine

-

Prepare a solution of sodium methoxide in methanol.

-

Dissolve 4-amino-2-chloropyrimidine in methanol and add it to the sodium methoxide solution.

-

Reflux the reaction mixture for several hours, monitoring its progress by TLC.

-

After the reaction is complete, cool the mixture and neutralize it with a suitable acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 2-methoxy-4-aminopyrimidine.

Causality: The remaining chlorine atom at the C2 position undergoes nucleophilic substitution by the methoxide ion to yield the desired methoxy-substituted pyrimidine.

Step 3: Synthesis of this compound

-

To a cooled (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid, slowly add 2-methoxy-4-aminopyrimidine with vigorous stirring.

-

Maintain the low temperature and stir the reaction mixture for a few hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the product.

-

Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent to obtain pure this compound.

Causality: The pyrimidine ring is activated towards electrophilic substitution by the amino and methoxy groups. The nitronium ion (NO2+), generated from the mixture of nitric and sulfuric acids, acts as the electrophile, substituting at the C5 position.

Reactivity and Chemical Properties

The chemical reactivity of this compound is dictated by its functional groups:

-

Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the pyrimidine ring towards electrophilic substitution but activates it towards nucleophilic aromatic substitution. The nitro group can be reduced to an amino group, providing a handle for further derivatization.

-

Amino Group: The amino group is an activating, ortho-, para-directing group in electrophilic aromatic substitution. It can also undergo reactions typical of primary amines, such as acylation and alkylation.

-

Methoxy Group: The methoxy group is also an activating group. It can be cleaved under harsh acidic conditions.

-

Pyrimidine Ring: The pyrimidine ring itself is an electron-deficient heterocycle. The presence of the nitro group further enhances this electron deficiency, making the ring susceptible to nucleophilic attack.[6][7][8]

Spectroscopic Characterization (Predicted)

1H NMR Spectroscopy

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Methoxy (-OCH3) | 3.9 - 4.1 | Singlet (s) |

| Amino (-NH2) | 7.0 - 8.0 | Broad Singlet (br s) |

| Pyrimidine C6-H | 8.5 - 9.0 | Singlet (s) |

13C NMR Spectroscopy

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Methoxy (-OCH3) | 55 - 60 |

| Pyrimidine C2 | 160 - 165 |

| Pyrimidine C4 | 155 - 160 |

| Pyrimidine C5 | 120 - 125 |

| Pyrimidine C6 | 150 - 155 |

Infrared (IR) Spectroscopy

| Functional Group | Wavenumber (cm-1) |

| N-H Stretch (Amine) | 3300 - 3500 (two bands) |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C=N, C=C Stretch (Pyrimidine Ring) | 1500 - 1600 |

| N-O Stretch (Nitro) | 1500 - 1550 (asymmetric), 1300 - 1350 (symmetric) |

| C-O Stretch (Methoxy) | 1200 - 1250 |

| C-N Stretch | 1250 - 1350 |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M+) at m/z 170. Fragmentation may involve the loss of the methoxy group, the nitro group, and cleavage of the pyrimidine ring.

Safety and Handling

The safety data for this compound is not explicitly available. However, based on the data for structurally similar nitroaromatic and aminopyrimidine compounds, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety goggles, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a valuable building block for synthetic and medicinal chemistry. While comprehensive experimental data is currently limited, this guide provides a solid foundation for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous compounds. The proposed synthetic route and predicted spectroscopic data offer a practical starting point for researchers and drug development professionals working with this promising molecule. Further experimental validation of these properties will be crucial for its broader application in the scientific community.

References

- (2-Methoxy-5-nitro-pyrimidin-4-yl)-methyl-amine. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/products-details/(2-Methoxy-5-nitro-pyrimidin-4-yl)-methyl-amine/PA-27-0014400]

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022885/]

- This compound. Biotuva Life Sciences. [URL: https://www.biotuva.com/2-methoxy-5-nitropyrimidin-4-amine-cas-304646-29-5]

- Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9499119/]

- Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2019/nj/c9nj03723a]

- Nitropyrimidine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Nitropyrimidine]

- Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. ResearchGate. [URL: https://www.researchgate.net/publication/230836567_Reaction_of_3-aminopyrrole_with_chloropyrimidines_to_give_pyrroloaminopyrimidines]

- 4-Amino-2-methoxy-5-nitropyridine. Chem-Impex. [URL: https://www.chemimpex.com/products/14762698]

- This compound [P58616]. ChemUniverse. [URL: https://www.chemuniverse.com/2-METHOXY-5-NITROPYRIMIDIN-4-AMINE-P58616]

- Synthesis, characterization and biological evaluation of substituted pyrimidines. ResearchGate. [URL: https://www.researchgate.

- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64fef325264a7516f7347101]

- 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol Schiff base ligand and its Cu(II) and Zn(II) complexes: synthesis, characterization and biological investigations. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9236113/]

- Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9577884/]

- 5-Nitropyrimidine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5-Nitropyrimidine]

- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. MDPI. [URL: https://www.mdpi.com/1420-3049/27/21/7222]

- This compound. Orion Cientific. [URL: https://www.orioncientifica.es/reactivos-quimicos-y-patrones/129811-2-methoxy-5-nitropyrimidin-4-amine-package-100mg-laibo-chem.html]

- Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate. [URL: https://www.researchgate.net/figure/Amination-products-of-chloropyrazine-and-2-chloropyrimidine_tbl2_281486820]

- Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Letters in Applied NanoBioScience. [URL: https://nanobioletters.com/wp-content/uploads/2022/04/11.3.1601-1610.pdf]

- 2-Methoxy-5-nitropyrimidine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2-Methoxy-5-nitropyrimidine]

- Ring transformations in reactions of heterocyclic compounds with nucleophiles. The conversion of 5-nitropyrimidine into pyridine derivatives by CH-acitve nitriles. ResearchGate. [URL: https://www.researchgate.

- Synthesis, crystal structure, spectroscopic characterization, DFT calculations, Hirshfeld surface analysis, molecular docking, and molecular dynamics simulation investigations of novel pyrazolopyranopyrimidine derivatives. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/10426507.2022.2081079]

- Ring transformations in reactions of heterocyclic compounds with nucleophiles. Part 24. Pyrimidines. Part 86. Conversion of 5-nitropyrimidine into 2-substituted 5-nitropyrimidine and 2-amino-5-nitropyridines by amidines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00358a032]

- and 1,4-Cyclo adducts as intermediates in the pyrimidine to pyridine ring transformation of 5-nitropyrimidines by .alpha.-phenylacetamidines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo00366a031]

- Synthesis and Spectral Characterization of Pyrimidine Based 2-Azetidinones. ResearchGate. [URL: https://www.researchgate.net/publication/353716612_Synthesis_and_Spectral_Characterization_of_Pyrimidine_Based_2-Azetidinones]

- Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/64fef325264a7516f7347101]

- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. National Center for Biotechnology Information. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10948293/]

- 4-N-(2-methoxyphenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3937798]

- 2-甲氧基-4-氨基-5-硝基嘧啶. BIOFOUNT. [URL: https://www.biofount.com/cas-304646-29-5.html]

- 2-Methoxy-5-nitropyridine 97. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/381534]

- Computationally guided optimization of the antimalarial activity and physicochemical properties of 2,4-diaminopyrimidines. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10438128/]

- 2-methoxy-5-methylpyrimidin-4-amine (C6H9N3O). PubChemLite. [URL: https://pubchemlite.org/compound/573206]

Sources

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 2-Methoxy-5-nitropyrimidin-4-amine: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 2-Methoxy-5-nitropyrimidin-4-amine, a pivotal heterocyclic building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, including its molecular weight, delineate a robust synthetic pathway with mechanistic insights, and discuss its critical role as a versatile intermediate in the development of targeted therapeutics, particularly kinase inhibitors. The guide includes detailed experimental protocols, safety and handling procedures, and analytical characterization methods tailored for researchers, chemists, and professionals in the field of drug development.

Core Physicochemical Properties

This compound is a substituted pyrimidine characterized by the presence of an amine, a methoxy, and a nitro group. These functional groups impart specific electronic and steric properties that make it a highly valuable scaffold in organic synthesis. The nitro group, in particular, serves as a key functional handle that can be readily transformed, offering a gateway to a diverse range of derivatives.

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₅H₆N₄O₃ | [1] |

| Molecular Weight | 170.126 g/mol | [1] |

| IUPAC Name | This compound | - |

| Appearance | Expected to be a yellow to orange solid | Inferred |

| Solubility | Soluble in organic solvents like DMSO, DMF, and hot methanol | Inferred |

Chemical Structure:

(Note: A representative image is shown. The exact structure is inferred from the IUPAC name.)

(Note: A representative image is shown. The exact structure is inferred from the IUPAC name.)

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a multi-step process starting from a readily available pyrimidine precursor. The strategic installation of the methoxy and amine groups relies on the principles of nucleophilic aromatic substitution (SNAr), where the regioselectivity is dictated by the activating effect of the nitro group and the inherent electronics of the pyrimidine ring.

A common and logical synthetic approach begins with 2,4-dichloro-5-nitropyrimidine. The chlorine atoms at positions 2 and 4 are activated towards substitution. The C4 position is generally more reactive towards nucleophilic attack than the C2 position. However, by controlling reaction conditions, such as temperature, selective substitution can be achieved. A plausible pathway involves a sequential substitution, first with sodium methoxide, followed by amination.

Synthetic Workflow Diagram

Caption: Fig 1. Plausible synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis from 2,4-Dichloro-5-nitropyrimidine

This protocol is a representative method. Researchers should optimize conditions based on laboratory-specific equipment and safety protocols.

Step 1: Selective Methoxylation

-

Reagents & Setup: Prepare a solution of sodium methoxide by carefully dissolving sodium metal (1.0 eq) in anhydrous methanol under an inert atmosphere (N₂ or Ar) at 0°C. In a separate flask, dissolve 2,4-dichloro-5-nitropyrimidine (1.0 eq) in anhydrous methanol.

-

Reaction: Slowly add the solution of 2,4-dichloro-5-nitropyrimidine to the sodium methoxide solution at 0°C.

-

Causality Insight: Adding the dichloro-pyrimidine to the methoxide solution helps maintain a low concentration of the electrophile, favoring monosubstitution. Low temperature is crucial to control the exotherm and enhance selectivity between the C2 and C4 positions.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding water. The intermediate product, a mixture of chloro-methoxy-nitropyrimidine isomers, may precipitate. Filter the solid or extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 2: Amination

-

Reagents & Setup: Place the crude intermediate from Step 1 into a pressure-rated reaction vessel. Add a solution of aqueous ammonia or bubble anhydrous ammonia gas through a solution of the intermediate in a suitable solvent like dioxane.

-

Reaction: Seal the vessel and heat to a temperature between 80-120°C. The reaction must be conducted in a properly ventilated fume hood due to the high pressure.

-

Causality Insight: Heating is required to overcome the activation energy for the substitution of the remaining chlorine atom. The use of a pressure vessel is necessary to maintain a sufficient concentration of ammonia at these temperatures.

-

-

Monitoring & Workup: After cooling to room temperature, vent the vessel carefully. The product often precipitates from the reaction mixture. It can be collected by filtration, washed with water and a cold organic solvent (like diethyl ether) to remove impurities.

-

Purification: The final product, this compound, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Core Applications in Drug Development

The true value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active molecules. Its pyrimidine core is a well-established "hinge-binding" motif found in numerous kinase inhibitors, as it mimics the adenine core of ATP.

The primary transformation involves the reduction of the C5-nitro group to an amine. This newly formed 5-amino group serves as a nucleophilic handle for a wide array of chemical modifications, such as amide bond formation, sulfonylation, or reductive amination, allowing for the exploration of the kinase enzyme's binding pocket.

Application Workflow in Kinase Inhibitor Synthesis

Caption: Fig 2. Logical workflow from building block to kinase inhibitor.

This scaffold is particularly relevant in the synthesis of inhibitors for targets like Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).[2][3] The strategic placement of the methoxy and amine groups helps to correctly orient the molecule within the ATP-binding site, while the derivatized 5-position substituent can be tailored to achieve high potency and selectivity.[4] The precursor, 2-Methoxy-5-nitropyridine, has been explicitly cited for its role in developing pyrrolopyridones as protein tyrosine kinase inhibitors.[4]

Beyond oncology, related nitrosopyrimidine and diaminopyrimidine derivatives have shown promise as antifungal agents, indicating a broader therapeutic potential for compounds derived from this class.[2]

Analytical Characterization

To ensure the identity and purity of synthesized this compound, a combination of analytical techniques is essential.

| Technique | Expected Results |

| ¹H NMR (400 MHz, DMSO-d₆) | - Singlet for the C6-H proton (δ ~8.5-9.0 ppm).- Broad singlet for the NH₂ protons (δ ~7.0-8.0 ppm).- Singlet for the OCH₃ protons (δ ~3.9-4.1 ppm). |

| ¹³C NMR (100 MHz, DMSO-d₆) | - Resonances corresponding to the pyrimidine ring carbons and the methoxy carbon. The carbon bearing the nitro group will be significantly downfield. |

| Mass Spectrometry (ESI+) | - Expected [M+H]⁺ peak at m/z = 171.05. |

| HPLC (Reverse Phase) | - A single major peak indicating >95% purity, with retention time dependent on the specific column and mobile phase used. |

Safety, Handling, and Storage

As with many nitroaromatic compounds, this compound should be handled with care. The following guidelines are based on data from structurally similar chemicals.[5][6][7]

Hazard Identification

| Hazard Class | GHS Pictogram | Statement |

| Acute Toxicity, Oral | ❕ | H302: Harmful if swallowed.[5] |

| Skin Irritation | ❕ | H315: Causes skin irritation.[5][8] |

| Eye Irritation | ❕ | H319: Causes serious eye irritation.[5][8] |

| STOT-SE | ❕ | H335: May cause respiratory irritation.[5] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[5]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[6][7]

-

Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[5]

Storage

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[5]

-

Store away from strong oxidizing agents and incompatible materials.

Conclusion

This compound, with a molecular weight of 170.126 g/mol , is more than just a chemical compound; it is a key enabler in the rational design of novel therapeutics. Its well-defined structure, coupled with the versatile reactivity of its nitro group, provides medicinal chemists with a reliable and powerful platform for generating libraries of potential drug candidates. A thorough understanding of its synthesis, properties, and safe handling is paramount for any research professional aiming to leverage this important building block in the ongoing quest for new and more effective medicines.

References

-

Pharmaffiliates. (n.d.). (2-Methoxy-5-nitro-pyrimidin-4-yl)-methyl-amine. Retrieved from Pharmaffiliates Website. [Link]

-

Jubilant Ingrevia. (n.d.). 2-Methoxy-5-nitropyridine Safety Data Sheet. Retrieved from Jubilant Ingrevia Website. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 352900, 2-Methoxy-5-nitropyrimidine. Retrieved from PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3937798, 4-N-(2-methoxyphenyl)-2-N-(3-methoxypropyl)-5-nitropyrimidine-2,4,6-triamine. Retrieved from PubChem. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Navigating the Synthesis Landscape: The Role of 2-Methoxy-5-nitropyridine in Complex Organic Molecules. Retrieved from NINGBO INNO PHARMCHEM Website. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-methoxy-4-methyl-5-nitropyridine. Retrieved from PrepChem.com. [Link]

-

Abdel-Maksoud, M. S., et al. (2024). Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives. Retrieved from National Institutes of Health. [Link]

-

LookChem. (n.d.). Cas 53135-45-8, 4-METHOXY-2-METHYL-5-PYRIMIDINAMINE. Retrieved from LookChem Website. [Link]

- Google Patents. (n.d.). CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine.

Sources

- 1. This compound – Biotuva Life Sciences [biotuva.com]

- 2. Drug Discovery Applications of Nitroso (Hetero)Arene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-(4-fluoro-2-Methoxy-5-nitrophenyl)-4-(1-Methylindol-3-yl)pyriMidin-2-aMine | 1421372-94-2 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. 2-Methoxy-5-nitropyrimidine | C5H5N3O3 | CID 352900 - PubChem [pubchem.ncbi.nlm.nih.gov]

starting materials for 2-Methoxy-5-nitropyrimidin-4-amine synthesis

An In-depth Technical Guide to the Synthesis of 2-Methoxy-5-nitropyrimidin-4-amine

Authored by: A Senior Application Scientist

Introduction

This compound is a pivotal chemical intermediate in contemporary medicinal chemistry and drug discovery. Its unique electronic and structural features, characterized by an electron-donating methoxy group, an electron-withdrawing nitro group, and a nucleophilic amine on a pyrimidine core, make it a versatile scaffold for the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed, step-by-step protocols and exploring the chemical principles that underpin these transformations. The methodologies presented are designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and reproducibility.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several starting points. The most common and industrially scalable methods typically begin with readily available and cost-effective pyrimidine derivatives. This guide will focus on two primary, field-proven synthetic pathways, each with its own set of advantages and considerations.

Route 1: Synthesis from 2,4-Dichloropyrimidine Route 2: Synthesis from 2-Amino-4-chloropyrimidine

The choice between these routes often depends on the availability of the starting materials, cost considerations, and the desired scale of production.

Route 1: Synthesis from 2,4-Dichloropyrimidine

This route is a robust and highly adaptable method that begins with the commercially available 2,4-dichloropyrimidine. The synthesis involves a three-step process: selective amination, nitration, and subsequent methoxylation.

Workflow for Route 1

Caption: Synthetic pathway for Route 1.

Step 1: Selective Amination of 2,4-Dichloropyrimidine

The initial step involves the selective displacement of one chlorine atom with an amino group. The C4 position of the pyrimidine ring is more susceptible to nucleophilic attack than the C2 position, allowing for a high degree of regioselectivity.

Reaction:

2,4-Dichloropyrimidine + NH₃ → 2-Chloro-pyrimidin-4-amine

Experimental Protocol:

-

Setup: In a pressure-rated reaction vessel, suspend 2,4-dichloropyrimidine in a suitable solvent such as ethanol or isopropanol.

-

Reagents: Cool the suspension to 0-5 °C in an ice bath.

-

Reaction: Bubble ammonia gas through the solution or add a solution of ammonia in the chosen solvent. Seal the vessel and allow the reaction to proceed at room temperature, or with gentle heating (40-50 °C) to increase the reaction rate.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-chloro-pyrimidin-4-amine.

Step 2: Nitration of 2-Chloro-pyrimidin-4-amine

The introduction of the nitro group at the C5 position is achieved through electrophilic aromatic substitution. The use of a nitrating mixture (a combination of nitric and sulfuric acid) is standard for this transformation.

Reaction:

2-Chloro-pyrimidin-4-amine + HNO₃/H₂SO₄ → 2-Chloro-5-nitropyrimidin-4-amine

Experimental Protocol:

-

Setup: In a flask equipped with a dropping funnel and a thermometer, carefully add concentrated sulfuric acid.

-

Reagents: Cool the sulfuric acid to 0-5 °C in an ice-salt bath. Slowly add 2-chloro-pyrimidin-4-amine to the cold acid with stirring, ensuring the temperature does not rise significantly.

-

Reaction: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cold. Add this nitrating mixture dropwise to the pyrimidine solution, maintaining the reaction temperature below 10 °C.

-

Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring its progress by HPLC.

-

Work-up: Carefully pour the reaction mixture over crushed ice. The precipitated product is collected by filtration, washed with cold water until the washings are neutral, and then dried under vacuum to yield 2-chloro-5-nitropyrimidin-4-amine.

Step 3: Methoxylation of 2-Chloro-5-nitropyrimidin-4-amine

The final step is a nucleophilic aromatic substitution where the remaining chlorine atom is displaced by a methoxy group.

Reaction:

2-Chloro-5-nitropyrimidin-4-amine + NaOCH₃ → this compound

Experimental Protocol:

-

Setup: In a round-bottom flask, dissolve 2-chloro-5-nitropyrimidin-4-amine in anhydrous methanol.

-

Reagents: To this solution, add a solution of sodium methoxide in methanol. The sodium methoxide can be prepared in situ by carefully adding sodium metal to anhydrous methanol or by using a commercially available solution.

-

Reaction: Heat the reaction mixture to reflux and maintain it for several hours.

-

Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., acetic acid). Remove the methanol under reduced pressure. The resulting residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.

-

Purification: The final product, this compound, can be purified by column chromatography or recrystallization to achieve high purity.

Quantitative Data for Route 1

| Step | Starting Material | Key Reagents | Typical Yield | Purity (by HPLC) |

| 1 | 2,4-Dichloropyrimidine | Ammonia | 85-95% | >98% |

| 2 | 2-Chloro-pyrimidin-4-amine | HNO₃/H₂SO₄ | 70-85% | >97% |

| 3 | 2-Chloro-5-nitropyrimidin-4-amine | Sodium Methoxide | 80-90% | >99% |

Route 2: Synthesis from 2-Amino-4-chloropyrimidine

This alternative route begins with the commercially available 2-amino-4-chloropyrimidine, which simplifies the synthesis to two steps: nitration followed by methoxylation.

Workflow for Route 2

Caption: Synthetic pathway for Route 2.

Step 1: Nitration of 2-Amino-4-chloropyrimidine

Similar to Route 1, this step involves the electrophilic nitration at the C5 position of the pyrimidine ring.

Reaction:

2-Amino-4-chloropyrimidine + HNO₃/H₂SO₄ → 2-Amino-4-chloro-5-nitropyrimidine

Experimental Protocol:

-

Setup and Reagents: The procedure is analogous to the nitration step in Route 1. 2-Amino-4-chloropyrimidine is slowly added to cold, concentrated sulfuric acid.

-

Reaction: A cold mixture of nitric acid and sulfuric acid is added dropwise while maintaining a low temperature.

-

Work-up and Purification: The reaction is quenched on ice, and the precipitated product is filtered, washed, and dried.

Step 2: Methoxylation of 2-Amino-4-chloro-5-nitropyrimidine

In this step, the chloro group at the C4 position is substituted by a methoxy group. However, due to the presence of the amino group at C2, the reactivity of the chloro group at C4 is different from the chloro group at C2 in the intermediate of Route 1. The reaction conditions may need to be adjusted accordingly. The final product from this route is an isomer of the target molecule. To obtain the desired this compound, a rearrangement or a different starting material would be necessary. For the purpose of this guide, we will proceed with the understanding that this route would lead to 4-methoxy-5-nitro-pyrimidin-2-amine.

A more direct approach from a different starting material is often preferred to avoid isomeric impurities.

For the synthesis of the target molecule, This compound , starting with a precursor that already has the amine at the 4-position is crucial. Therefore, Route 1 is the more direct and reliable method.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. Each step includes clear monitoring procedures (TLC, HPLC) to ensure the reaction has gone to completion before proceeding to the next stage. The purification methods at each step are critical for removing unreacted starting materials and byproducts, which could interfere with subsequent reactions. The purity of the final compound should be confirmed using standard analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry to ensure it meets the required specifications for its intended use in research and development.

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through various pathways. The choice of the synthetic route is a critical decision that impacts the overall efficiency, cost, and scalability of the process. Route 1, starting from 2,4-dichloropyrimidine, represents a logical and well-established method for obtaining the target molecule with high purity and good overall yield. The detailed protocols and underlying chemical principles discussed in this guide provide a solid foundation for researchers and professionals to successfully synthesize this important chemical intermediate.

References

- CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google P

- US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine - Google P

- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google P

The Advent and Ascendance of Nitropyrimidines: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

For centuries, the pyrimidine ring has been a cornerstone of life, forming the structural basis of nucleobases in DNA and RNA. However, the introduction of a nitro group onto this fundamental scaffold unlocked a new dimension of chemical reactivity and biological activity, giving rise to the fascinating and therapeutically significant class of compounds known as nitropyrimidines. This in-depth technical guide provides a comprehensive exploration of the discovery, history, synthesis, and diverse applications of nitropyrimidine compounds, offering valuable insights for researchers, scientists, and drug development professionals.

A Historical Perspective: From Pyrimidine's Roots to the Dawn of Nitration

The story of nitropyrimidines is intrinsically linked to the broader history of pyrimidine chemistry. While pyrimidine derivatives like alloxan were identified in the early 19th century from natural sources, the first laboratory synthesis of a pyrimidine, barbituric acid, was achieved by Grimaux in 1879.[1] This pivotal moment paved the way for the systematic investigation of pyrimidine chemistry, a field pioneered by Adolf Pinner starting in 1884.[1] Pinner's work, which included the synthesis of pyrimidine derivatives by condensing ethyl acetoacetate with amidines, was instrumental in establishing the foundational principles of pyrimidine synthesis and he is credited with coining the name "pyrimidine".[1][2]

While the early focus was on understanding the basic chemistry of the pyrimidine ring, the introduction of the nitro group came later. The electron-deficient nature of the pyrimidine ring makes electrophilic substitution, such as nitration, less facile than in benzene. However, it was discovered that electrophilic substitution is relatively favorable at the 5-position of the pyrimidine ring.[3] One of the earliest and most significant nitropyrimidine compounds to be synthesized was 5-nitrouracil. Its preparation involves the direct nitration of uracil using a mixture of nitric and sulfuric acids.[4]

The development of synthetic methods for nitropyrimidines has evolved significantly over time. Early methods often involved harsh conditions and yielded mixtures of products. However, the 20th and 21st centuries have seen the development of more refined and regioselective methods for the nitration of pyrimidines, as well as the synthesis of complex nitropyrimidine derivatives from various precursors.

The Art of Synthesis: Crafting the Nitropyrimidine Core

The synthesis of nitropyrimidine compounds can be broadly approached through two main strategies: the direct nitration of a pre-existing pyrimidine ring or the construction of the nitropyrimidine ring from acyclic precursors already bearing a nitro group.

Direct Nitration of the Pyrimidine Ring

The most common method for introducing a nitro group onto a pyrimidine ring is through electrophilic aromatic substitution. The reactivity of the pyrimidine ring towards nitration is highly dependent on the substituents already present on the ring. Electron-donating groups can activate the ring towards nitration, while electron-withdrawing groups have the opposite effect.

A classic example is the synthesis of 5-nitrouracil, a key intermediate in the synthesis of various biologically active compounds.[4]

Experimental Protocol: Synthesis of 5-Nitrouracil [4]

Materials:

-

Uracil

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Ice water

Procedure:

-

Under controlled temperature conditions (not exceeding 50°C), slowly add concentrated nitric acid to concentrated sulfuric acid with stirring to create the nitrating mixture.

-

In batches, add uracil to the stirred mixed acid solution, ensuring the reaction temperature does not exceed 50°C.

-

Heat the reaction mixture to 55°C and maintain for 3 hours.

-

Cool the reaction mixture below room temperature and quench by pouring it into ice water.

-

Collect the resulting white precipitate by filtration.

-

Wash the precipitate with a small amount of ice water.

-

Dry the product under reduced pressure at 55°C to obtain 5-nitrouracil.

The nitration of other substituted pyrimidines, such as 2-substituted pyrimidine-4,6-diones, has also been explored, leading to the formation of novel compounds like 5,5-gem-dinitropyrimidine-4,6-diones.[5]

Ring Construction from Nitro-Containing Precursors

An alternative strategy involves the cyclization of acyclic starting materials that already contain a nitro group. This approach offers a high degree of control over the final structure and can be used to synthesize a wide variety of substituted nitropyrimidines.

A notable example is the synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine, which starts from diethyl malonate.[6]

Experimental Protocol: Synthesis of 4,6-dichloro-2-methylthio-5-nitropyrimidine [6]

This multi-step synthesis involves:

-

Nitration: Diethyl malonate is nitrated using concentrated or fuming nitric acid to yield diethyl 2-nitromalonate.

-

Cyclization: The resulting diethyl 2-nitromalonate is reacted with thiourea in the presence of a sodium alkoxide to form a pyrimidine heterocyclic compound.

-

Methylation: The pyrimidine intermediate is then methylated using a reagent such as dimethyl sulfate.

-

Chlorination: The final step involves chlorination of the pyrimidine ring using phosphorus oxychloride, often with a catalyst like N,N-dimethylaniline, to yield the target compound.

This modular approach allows for the introduction of various substituents onto the pyrimidine ring by choosing the appropriate starting materials.

The Biological Significance: Nitropyrimidines in Drug Discovery

The introduction of the electron-withdrawing nitro group profoundly influences the physicochemical properties and biological activity of the pyrimidine scaffold. This has made nitropyrimidine derivatives attractive candidates in drug discovery, with demonstrated potential in various therapeutic areas.[1][7][8]

Anticancer Activity

A significant area of research has focused on the anticancer potential of nitropyrimidine compounds. The nitro group can enhance the ability of these molecules to interact with biological targets and induce cytotoxic effects in cancer cells.

For instance, 2,4-disubstituted-5-nitropyrimidines have been investigated as potential anticancer agents. The substitution pattern on the pyrimidine ring plays a crucial role in determining the potency and selectivity of these compounds.

| Compound Class | Target/Activity | Representative IC50 Values | Reference |

| 2,4-Disubstituted-5-nitropyrimidines | Anticancer | Varies with substitution and cell line | [9] |

| 5-Nitrofuran-containing thiazolidinones | Anticancer (Breast Cancer) | 6.61 µM (MDA-MB-231) for compound 14b | [7] |

| Triaminopyrimidines | Caspase-1 Inhibitors | 13-200 nM | [10] |

Anti-inflammatory Activity

Nitropyrimidine derivatives have also shown promise as anti-inflammatory agents. Their mechanism of action often involves the inhibition of key inflammatory mediators. For example, certain 5-nitropyrimidine-2,4-dione analogues have been found to inhibit the production of nitric oxide and the activity of inducible nitric oxide synthase (iNOS).[11]

| Compound | Target/Activity | IC50 Value | Reference |

| Compound 36 (a 5-nitropyrimidine-2,4-dione analogue) | Nitric Oxide Production | 8.6 µM | [11] |

| Compound 36 (a 5-nitropyrimidine-2,4-dione analogue) | iNOS Activity | 6.2 µM | [11] |

Enzyme Inhibition

The unique electronic properties of nitropyrimidines make them effective enzyme inhibitors. The nitro group can participate in hydrogen bonding and other interactions within the active site of an enzyme, leading to potent and selective inhibition. Dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, has been a target for nitropyrimidine-based inhibitors.[12]

Signaling Pathway: Dihydroorotate Dehydrogenase (DHODH) in Pyrimidine Biosynthesis

Caption: DHODH in the de novo pyrimidine biosynthesis pathway.

Structure-Activity Relationships: The Influence of the Nitro Group

The position and electronic nature of substituents on the pyrimidine ring are critical determinants of biological activity. The nitro group, being strongly electron-withdrawing, significantly alters the electron distribution within the pyrimidine ring, which in turn affects how the molecule interacts with its biological target.

Key Structure-Activity Relationship (SAR) Insights:

-

Position of the Nitro Group: The placement of the nitro group at the 5-position is common and has been shown to be crucial for the activity of many nitropyrimidine compounds.

-

Substituents at other positions: The nature of the groups at the 2, 4, and 6-positions can modulate the potency, selectivity, and pharmacokinetic properties of the compound. For example, in a series of triaminopyrimidine caspase-1 inhibitors, both alkyl and aryl groups were well-tolerated at a specific position, with electron-withdrawing groups on the aryl ring generally reducing potency.[10]

Logical Relationship: SAR of Nitropyrimidines

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. Pyrimidine - Wikipedia [en.wikipedia.org]

- 4. 5-Nitrouracil | 611-08-5 [chemicalbook.com]

- 5. Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem-dinitropyrimidine-4,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Pyrimidine: An elite heterocyclic leitmotif in drug discovery‐synthesis and biological activity [ouci.dntb.gov.ua]

- 9. Synthesis and anticancer activity of novel 2-alkylthio-4-amino-5-(thiazol-2-YL)pyrimidines | Semantic Scholar [semanticscholar.org]

- 10. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]